3-(Azepan-1-ylmethyl)-5-bromo-1H-indole is a chemical compound classified as an indole derivative, which is notable for its diverse biological activities and applications in medicinal chemistry. The compound features a bromine atom at the 5-position of the indole ring and an azepane moiety connected to the 3-position via a methylene bridge. Indole derivatives are recognized for their roles in various pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
This compound can be synthesized from commercially available starting materials, primarily 5-bromoindole and azepane. The synthesis typically involves forming a methylene bridge using formaldehyde under basic conditions.
3-(Azepan-1-ylmethyl)-5-bromo-1H-indole belongs to the class of heterocyclic compounds known as indoles. Indoles are characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This specific compound is further classified as a substituted indole due to the presence of both azepane and bromine substituents.
The synthesis of 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole typically follows these steps:
The reaction conditions are critical for optimizing yield and purity. The use of bases helps deprotonate the azepane, making it more nucleophilic, which is essential for the successful formation of the methylene bridge with the indole.
The molecular formula for 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole is C15H19BrN2. The structure features:
The compound's molecular weight is approximately 305.23 g/mol, and it exhibits distinctive physical and chemical properties due to its unique structure, including potential interactions with biological targets.
3-(Azepan-1-ylmethyl)-5-bromo-1H-indole can undergo several types of reactions:
The specific reaction conditions—such as temperature, solvent choice, and catalysts—are crucial for controlling product selectivity and yield during these transformations.
The mechanism of action for 3-(Azepan-1-ylmethyl)-5-bromo-1H-indole largely depends on its application in medicinal chemistry. It may interact with various molecular targets, including enzymes and receptors:
3-(Azepan-1-ylmethyl)-5-bromo-1H-indole typically exhibits:
Key chemical properties include:
Relevant data suggests that this compound's unique structure contributes significantly to its reactivity profile, making it valuable for further chemical exploration.
3-(Azepan-1-ylmethyl)-5-bromo-1H-indole has several scientific applications:
The compound's unique properties make it an attractive candidate for further research into therapeutic agents with potential applications in treating conditions such as cancer or neurodegenerative diseases .
The logical disconnection of 3-(azepan-1-ylmethyl)-5-bromo-1H-indole reveals two primary synthons: a 5-bromoindole core bearing a C3-functionalization handle and an azepane moiety. The C‒N bond between the indole’s 3-methyl group and the azepane nitrogen is the most strategic disconnection point, suggesting a Mannich-type aminomethylation or reductive amination as key bond-forming steps. This approach requires 5-bromo-1H-indole-3-carbaldehyde or 3-(bromomethyl)-5-bromo-1H-indole as precursors for nucleophilic displacement by azepane [7] . Alternative routes involve Fischer indolization of appropriately substituted phenylhydrazines with azepane-containing carbonyl compounds, though steric hindrance may limit yield. The azepane ring itself is derived from cyclohexanone via Beckmann rearrangement or caprolactam reduction, introducing flexibility in chiral purity depending on synthetic requirements [5] [7]. Critical retrosynthetic considerations include:
Electrophilic bromination of the indole C5 position is challenging due to competing reactions at C3 and C7. For 3-(azepan-1-ylmethyl)-1H-indole, optimization focuses on regioselectivity and minimizing azepane degradation. Direct bromination using molecular bromine (Br₂) in dichloromethane yields only 20–30% C5-brominated product with significant di- or tribromination byproducts [1]. Modern copper-catalyzed methods using alkyl bromides (e.g., ethyl bromoacetate) as halogen sources overcome these limitations. Key findings include:
Table 1: Bromination Efficiency Under Copper Catalysis
Catalyst System | Bromine Source | Solvent | Base | Yield (%) | C5 Selectivity |
---|---|---|---|---|---|
Copper(II) sulfate pentahydrate (20 mol%) | Ethyl bromoacetate | Dimethyl sulfoxide | Potassium carbonate | 96% | >99:1 |
Copper(II) chloride (20 mol%) | Ethyl bromodifluoroacetate | Dimethyl sulfoxide | Potassium phosphate | 93% | >99:1 |
Copper(I) chloride (20 mol%) | Bromoacetonitrile | N,N-Dimethylformamide | Cesium carbonate | 78% | 95:5 |
None (thermal) | N-Bromosuccinimide | Acetonitrile | – | 45% | 85:15 |
Optimal conditions (copper(II) sulfate pentahydrate (20 mol%), ethyl bromoacetate (4.0 equiv), potassium carbonate (1.0 equiv) in dimethyl sulfoxide at 100°C for 12 hours) achieve near-quantitative yield and exclusive C5 selectivity. The copper catalyst acts as a Lewis acid to coordinate the quinoline-like nitrogen of the 8-aminoquinoline directing group (if present in precursors), facilitating ortho-C‒H activation. Dimethyl sulfoxide enhances solubility of ionic intermediates, while avoiding protic solvents prevents azepane quaternization [2] . For acid-sensitive derivatives, N-bromosuccinimide in acetonitrile at 0°C provides moderate yields but requires stoichiometric hydrazine to reduce succinimide byproducts [1].
The azepan-1-ylmethyl substituent at C3 exerts profound steric and electronic effects on indole reactivity:
Comparative studies with N-methylpiperidine or dimethylamino analogs show diminished C5 selectivity due to smaller ring size or increased basicity, confirming azepane’s optimal balance of steric bulk and moderate nucleophilicity (pKₐ = 10.2) [5] [8].
While 3-(azepan-1-ylmethyl)-5-bromo-1H-indole itself lacks amide bonds, its precursors often require N-methyl amino acid couplings to construct advanced intermediates. Reagent screening for N-methyl amino acids—prone to epimerization and low reactivity—reveals stark performance differences:
Table 2: Coupling Reagent Performance for N-Methyl Amino Acids
Reagent | Class | Reaction Time (min) | Yield (%) | Epimerization (%) | Critical Notes |
---|---|---|---|---|---|
O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | Aminium (uranium) | 15–30 | 95 | <0.5 | Requires 2 equivalents of base; excess reagent causes guanylation |
(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | 10–20 | 92 | 1.2 | Generates carcinogenic hexamethylphosphoramide byproduct |
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium (guanidinium) | 5–10 | 98 | <0.1 | Gold standard for difficult couplings; high cost |
3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Benzotriazine-derived | 60–120 | 85 | 0.8 | Slow activation; suitable for solution-phase synthesis |
N,N′-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate | Carbodiimide / additive | 120–180 | 78 | 2.5 | Economical but slow; requires 1.2 equivalents of Oxyma Pure® |
Hexafluorophosphate O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium emerges as optimal, minimizing racemization through its 7-aza-1-hydroxybenzotriazole active ester, which accelerates aminolysis. For large-scale synthesis, 1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino-methylene)] methanaminium hexafluorophosphate provides superior solubility in dimethylformamide and lower epimerization (0.1% versus 1.2% for (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) due to its uranium form, though it requires strict moisture control [3] [6] [10]. Crucially, N-methyl amino acid couplings must employ 1.0 equivalent of N,N-diisopropylethylamine to avoid base-catalyzed oxazolone formation, a key racemization pathway [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2